molecular formula C7H7FN2O B1395614 6-Fluoro-5-methylnicotinamide CAS No. 1211510-83-6

6-Fluoro-5-methylnicotinamide

Cat. No.: B1395614
CAS No.: 1211510-83-6
M. Wt: 154.14 g/mol
InChI Key: LEEDTZCLFWGCQT-UHFFFAOYSA-N
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Description

6-Fluoro-5-methylnicotinamide is a chemical compound that belongs to the class of substituted nicotinamides. It has the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 5th position on the nicotinamide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-methylnicotinamide typically involves the fluorination of 5-methylnicotinamide. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures to ensure complete fluorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic fluorination of 5-methylnicotinamide using a continuous flow reactor. This method allows for better control over reaction parameters and yields higher purity products. The use of environmentally friendly fluorinating agents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-5-methylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine position, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: 6-Fluoro-5-methylnicotinic acid.

    Reduction: 6-Fluoro-5-methylaminonicotinamide.

    Substitution: 6-Amino-5-methylnicotinamide or 6-Thio-5-methylnicotinamide.

Scientific Research Applications

6-Fluoro-5-methylnicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methylnicotinamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in DNA synthesis, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

    5-Fluorouracil: Another fluorinated compound used as a chemotherapeutic agent.

    6-Fluoro-5-methylpyridine: A structurally similar compound without the amide group.

Uniqueness: 6-Fluoro-5-methylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. Its fluorine atom at the 6th position and methyl group at the 5th position make it a valuable compound for various research applications .

Properties

IUPAC Name

6-fluoro-5-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEDTZCLFWGCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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